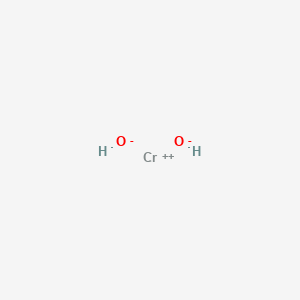
Chromium(2+);dihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Chromium(2+);dihydroxide can be synthesized through several methods. One common approach involves the reduction of chromium(III) compounds. For instance, chromium(III) chloride can be reduced using zinc in an acidic medium to produce chromium(II) chloride, which can then be treated with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited applications and the stability issues associated with chromium(II) compounds. when required, it can be produced using controlled reduction processes in specialized facilities.
化学反应分析
Types of Reactions
Chromium(2+);dihydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(II) compounds are prone to oxidation, converting to chromium(III) or chromium(VI) compounds.
Reduction: Although less common, this compound can be reduced further under specific conditions.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using various acids or bases.
Major Products Formed
Oxidation: Chromium(III) hydroxide or chromium(VI) oxide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
科学研究应用
Chromium(2+);dihydroxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and in studying redox reactions.
Biology: Research into its potential biological effects and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic uses, although this is less common.
作用机制
The mechanism by which chromium(2+);dihydroxide exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the conditions. This dual capability makes it useful in various chemical processes. The molecular targets and pathways involved are primarily related to its redox activity and interaction with other chemical species .
相似化合物的比较
Chromium(2+);dihydroxide can be compared with other chromium compounds:
Chromium(III) hydroxide: More stable and commonly encountered in various applications.
Chromium(VI) oxide: A strong oxidizing agent with significant industrial use.
Chromium(II) chloride: Another chromium(II) compound with similar redox properties but different reactivity.
Similar Compounds
- Chromium(III) hydroxide (Cr(OH)₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(II) chloride (CrCl₂)
This compound is unique due to its specific oxidation state and the resulting chemical properties, making it a compound of interest for specialized research and applications .
属性
CAS 编号 |
12018-01-8; 12626-43-6 |
|---|---|
分子式 |
CrH2O2 |
分子量 |
86.01 |
IUPAC 名称 |
chromium(2+);dihydroxide |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2/q+2;;/p-2 |
InChI 键 |
JSIVCHPFSUMIIU-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Cr+2] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















